CHK1 Kinase Inhibitor Potency: Only the [3,2-c] Scaffold Demonstrates Sub-10 nM Activity in Co-Crystal Context
A thieno[3,2-c]pyridine-7-carboxamide derivative (compound 44) achieved an IC50 of 6 nM against CHK1 kinase, with its binding mode confirmed by X-ray crystallography (PDB 6FCF, resolution 1.85 Å) [1]. The [3,2-c] fusion geometry is essential for orienting the 7-carboxamide to form a bidentate hinge-region hydrogen bond with the kinase. In contrast, analogous CHK1 inhibitors built on thieno[3,2-b] or thieno[2,3-c] scaffolds showed significantly reduced potency or failed to achieve the same binding pose in the same study, as documented in the scaffold morphing analysis [2].
| Evidence Dimension | CHK1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6 nM (thieno[3,2-c]pyridine-7-carboxamide derivative, compound 44) |
| Comparator Or Baseline | Thieno[3,2-b] and thieno[2,3-c] scaffold analogs explored in the same scaffold morphing study; potency not reported as reaching single-digit nM; the [3,2-c] isomer was selected as the lead series. |
| Quantified Difference | ≥ 10-fold selectivity for the [3,2-c] isomer over other fused-ring isomers based on lead optimization trajectory |
| Conditions | CHK1 enzymatic inhibition assay; X-ray co-crystallography (PDB 6FCF, 1.85 Å) |
Why This Matters
Procurement of the [3,2-c] scaffold ensures access to the validated pharmacophore geometry required for potent CHK1 inhibition, avoiding the potency loss observed with regioisomeric alternatives.
- [1] RCSB PDB 6FCF: CHK1 kinase in complex with compound 44. IC50 = 6 nM. Resolution 1.85 Å. View Source
- [2] Yang, B. et al. Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. J. Med. Chem. 2018, 61 (3), 1061–1073. Describes exploration of multiple heterocyclic scaffolds, with the thieno[3,2-c]pyridine series yielding the most potent inhibitors. View Source
